molecular formula C17H26N2O B211560 alpha-Obscurine CAS No. 596-55-4

alpha-Obscurine

Cat. No. B211560
CAS RN: 596-55-4
M. Wt: 274.4 g/mol
InChI Key: HXJHQEWSHQXRPH-HPTBWKMGSA-N
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Description

Alpha-Obscurine is a lycodine-type alkaloid . It is bioactive and has been shown to possess anti-inflammatory properties in animal models .


Synthesis Analysis

The asymmetric total synthesis of alpha-Obscurine was accomplished using key reactions in the construction of the A/B/C-ring system. These include the Buchwald–Hartwig coupling reaction, the Heck cyclization, and the diastereoselective hydrogenation .


Molecular Structure Analysis

Alpha-Obscurine has a molecular formula of C17H26N2O . It contains a total of 49 bonds; 23 non-H bonds, 2 multiple bonds, 2 double bonds, 4 six-membered rings, 1 eight-membered ring, 3 ten-membered rings, 1 twelve-membered ring, 1 secondary amide (aliphatic), and 1 tertiary amine (aliphatic) .


Chemical Reactions Analysis

Key reactions in the construction of the A/B/C-ring system of alpha-Obscurine include the Buchwald–Hartwig coupling reaction, the Heck cyclization, and the diastereoselective hydrogenation .


Physical And Chemical Properties Analysis

Alpha-Obscurine is a powder with a molecular weight of 274.40 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Future Directions

While specific future directions for alpha-Obscurine research are not mentioned in the search results, it is suggested that as traveling waves in the brain are increasingly well understood, they could form the basis for new diagnostic tools that recognize abnormal patterns in brain activity. There is also significant therapeutic potential . Furthermore, alpha-Obscurine is a useful research chemical for a range of applications .

properties

IUPAC Name

(1R,9S,10R,16R)-14,16-dimethyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-11-8-12-9-15-14(5-6-16(20)18-15)17(10-11)13(12)4-3-7-19(17)2/h11-13H,3-10H2,1-2H3,(H,18,20)/t11-,12+,13-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJHQEWSHQXRPH-IPJQOSJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CC3=C(CCC(=O)N3)C4(C1)C2CCCN4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2CC3=C(CCC(=O)N3)[C@@]4(C1)[C@@H]2CCCN4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Obscurine

CAS RN

596-55-4
Record name α-Obscurine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=596-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
GA Czapski, W Szypuła, M Kudlik, B Wileńska… - Folia …, 2014 - termedia.pl
… (Laguna Hills, CA); the reference compounds lycopodine, alpha-obscurine and annotinine were obtained from the Department of Pharmacognosy and Molecular Basis of Phytotherapy, …
Number of citations: 28 www.termedia.pl
K Chowdhary, N Kaushik - Proceedings of the National Academy of …, 2019 - Springer
Microbial biopesticides offer an eco-friendly alternative to synthetic chemical pesticides. Bioassay-guided fractionation of ethyl acetate concentrate of two fungal endophytes …
Number of citations: 10 link.springer.com
S Knapp, AT Levorse - Tetrahedron letters, 1987 - Elsevier
… such as 18 are useful as nucleophiles for conjugate addition, and 18 itself was used by Schumann and Naumann in their concise synthesis of alpha-obscurine. 12 …
Number of citations: 18 www.sciencedirect.com
BS Martin - 2021 - search.proquest.com
… Next, a Mannich reaction occurs to form the C4 to C13 bond, followed by condensation of the amide onto the C5 carbonyl to form the A and B rings in N-desmethyl-alpha-obscurine 90 …
Number of citations: 2 search.proquest.com
P Gupta, A Verma, N Rai, AK Singh… - ACS Chemical …, 2021 - ACS Publications
Bioactive compounds have gained substantial attention in research and have conferred great advancements in the industrial and pharmacological fields. Highly diverse fungi and their …
Number of citations: 13 pubs.acs.org
RS Nett, Y Dho, C Tsai, D Wonderlick, YY Low… - bioRxiv, 2022 - biorxiv.org
Plants synthesize numerous alkaloids that mimic animal neurotransmitters. The diversity of alkaloid structures is achieved through the generation and tailoring of unique carbon scaffolds…
Number of citations: 2 www.biorxiv.org
H Liu, Y Wang - Zhongguo Zhong yao za zhi= Zhongguo Zhongyao …, 2012 - europepmc.org
Method Compounds were isolated and purified by such methods as silica gel column chromatography, RP-C18 reversed phase column chromatography, Sephadex LH-20 column …
Number of citations: 4 europepmc.org
J GUPTA - researchgate.net
Anorectal disorders are group of medical disorders at rectum and anal regions. 25% of wold population is affected from these disorders. The defects in structure and function of …
Number of citations: 0 www.researchgate.net
S Li - 2016 - papyrus.bib.umontreal.ca
Notre équipe a identifié le thé Labrador [Rhododendron groenlandicum L. (Ericaceae)] comme une plante potentiellement antidiabétique de la pharmacopée traditionnelle des Cris de …
Number of citations: 1 papyrus.bib.umontreal.ca

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